molecular formula C15H11ClN2OS2 B2953609 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899941-61-8

2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2953609
CAS RN: 899941-61-8
M. Wt: 334.84
InChI Key: YUZIHYCLLTZGRD-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives similar to 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide possess promising anticancer properties. Synthesis of new benzimidazole–thiazole derivatives, including structures related to this compound, has shown significant cytotoxic activity against cancer cell lines such as HepG2 (liver cancer) and PC12 (a rat pheochromocytoma cell line). These compounds present a potential pathway for the development of novel anticancer therapies (Nofal et al., 2014).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, which share a core structure with this compound, explored their gelation behavior. The research focused on understanding the impact of methyl functionality and S⋯O interaction in gelation, indicating these compounds' potential in developing materials with specific mechanical properties (Yadav & Ballabh, 2020).

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for their antimicrobial efficacy. Benzimidazole derivatives, sharing similar structural features, were synthesized and tested against various microbial strains, showcasing potential as antimicrobial agents (Abdellatif et al., 2013).

Synthesis and Molecular Structures

The synthesis and structural characterization of benzothiazole derivatives, including 2-chloro-N-(benzothiazol-2-yl)benzamide, have been detailed, highlighting the chemical flexibility and diverse applications of these molecules. Such studies are foundational for understanding the properties and potential uses of benzothiazole-based compounds in scientific research and pharmaceutical development (Ćaleta et al., 2008).

Electrochemical Synthesis

Research on the electrochemical synthesis of benzothiazoles, including methods that might be applicable to the synthesis of this compound, presents an innovative approach to constructing these compounds. The utilization of 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed processes for C–H thiolation offers a metal- and reagent-free pathway, emphasizing the method's efficiency and environmental friendliness (Qian et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence its absorption and distribution.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

The cellular effects of 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide are currently unknown. Benzothiazole derivatives have been reported to have inhibitory effects on M. tuberculosis . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

2-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZIHYCLLTZGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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